4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid
Overview
Description
4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid: is a complex organic compound characterized by its bromo, fluoro, and ethoxycarbonyl functional groups attached to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromo group to a carboxylic acid derivative.
Reduction: : Reduction of the carbazole core to produce tetrahydro derivatives.
Substitution: : Replacement of the bromo or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or sodium azide (NaN₃).
Major Products Formed
Oxidation: : Formation of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1,4-dicarboxylic acid.
Reduction: : Production of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Carbazole derivatives: : Other carbazole-based compounds with different substituents.
Fluoro- and bromo-substituted aromatic compounds: : Compounds with similar halogenation patterns but different core structures.
These compounds may have similar applications but differ in their reactivity and biological activity due to variations in their chemical structure.
Properties
IUPAC Name |
4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO4/c1-2-23-16(22)7-3-4-8-11(5-7)19-14-9(15(20)21)6-10(18)13(17)12(8)14/h6-7,19H,2-5H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNUCGNIFMKZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)O)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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